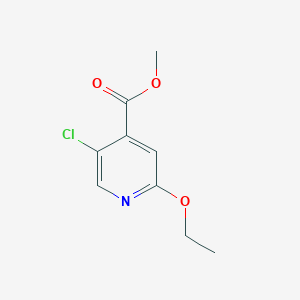
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” is a chemical compound with the CAS Number: 2056110-54-2 . It has a molecular weight of 215.64 and its IUPAC name is methyl 5-chloro-2-ethoxyisonicotinate .
Molecular Structure Analysis
The InChI code of “Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” is1S/C9H10ClNO3/c1-3-14-8-4-6 (9 (12)13-2)7 (10)5-11-8/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” has a molecular weight of 215.64 . It’s recommended to be stored at a temperature of 2-8°C .科学的研究の応用
Relay Catalysis and Synthesis of Complex Compounds
A study by Galenko et al. (2015) highlights the use of a binary catalytic system involving FeCl2/Et3N for the synthesis of complex organic compounds. This process involved the use of pyridinium ylides, leading to the synthesis of methyl 4-piperidinopyrrole-2-carboxylates and related salts (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Synthesis of Dopamine and Serotonin Receptor Antagonists
Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of compounds that act as antagonists for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors. This synthesis involved reactions with various compounds, including methyl 2,6-difluoropyridine-3-carboxylate and sodium methoxide (Hirokawa, Horikawa, & Kato, 2000).
Ring Expansion in Organic Synthesis
Bullock, Carter, Gregory, and Shields (1972) explored the preparation and rearrangement of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one, leading to derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, demonstrating a method for ring expansion in organic synthesis (Bullock, Carter, Gregory, & Shields, 1972).
NMR Analysis in Structural Verification
A study by Irvine, Cooper, and Thornburgh (2008) used NMR analysis for structural verification of hydroxytrichloropicolinic acids. This study highlights the use of methylated and decarboxylated derivatives of chloropyridines in structural problem-solving (Irvine, Cooper, & Thornburgh, 2008).
Synthesis of Gastric-Acid Inhibiting Compounds
Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a crucial building block for gastric-acid inhibiting compounds. This process includes steps such as condensation, hydrogenolysis, and substitution reactions (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
methyl 5-chloro-2-ethoxypyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJBCITVRSADCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189995 |
Source


|
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate | |
CAS RN |
2056110-54-2 |
Source


|
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)


